molecular formula C10H18ClN3O2 B2514096 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride CAS No. 2125445-75-0

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride

Cat. No. B2514096
CAS RN: 2125445-75-0
M. Wt: 247.72
InChI Key: YTOYHVVDHLTPEI-UHFFFAOYSA-N
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Description

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by its chemical formula, C12H20ClN3O2, and is commonly referred to as EOP or EOP HCl. EOP HCl is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for research in a variety of fields.

Scientific Research Applications

The chemical structure of 1,3,4-oxadiazole, which is similar to the compound , is known for its unique ability to bind with various enzymes and receptors through multiple weak interactions due to its structural features. This interaction contributes to a wide range of bioactivities in biological systems. Extensive research has been conducted on the development of 1,3,4-oxadiazole-based derivatives, highlighting their significant therapeutic potential across various medical domains such as anticancer, antifungal, antibacterial, and antitubercular treatments, among others (Verma et al., 2019).

Broad Biological Activities

1,3,4-oxadiazole and its derivatives exhibit a broad spectrum of biological activities. These compounds have been modified to synthesize more effective and potent drugs, showing promise in anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. This highlights the versatility of oxadiazole compounds in medicinal chemistry and their potential as key components in drug discovery and development (Jalhan et al., 2017).

Recent Advances in Synthesis and Pharmacology

Recent studies have focused on the synthesis and pharmacological benefits of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, especially their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The exploration of novel compounds containing oxadiazole rings published in the recent years underscores the continuous interest in these derivatives for their significant pharmacological activity (Wang et al., 2022).

Potential in Drug Development

Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole nucleus, have been identified as key compounds for new drug development. Their diverse pharmacological properties have made them the focus of novel drug synthesis and biological behavior investigations, marking them as crucial for the creation of safer and more effective medicinal agents. This area of study has seen significant advancements in the synthesis of new oxadiazole derivatives, evaluating their biological activities and contributing to the future development of drug discovery (Rana et al., 2020).

Mechanism of Action

Future Directions

The current focus in the field of oxadiazole research is on the design of new chemical entities with potential anti-infective activity . This includes the development of new synthetic strategies and the refinement of existing ones .

properties

IUPAC Name

3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-2-8-12-9(15-13-8)6-10(14)4-3-5-11-7-10;/h11,14H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOYHVVDHLTPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CC2(CCCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2125445-75-0
Record name 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol hydrochloride
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